molecular formula C11H14BrFO B14066458 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene

1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene

Cat. No.: B14066458
M. Wt: 261.13 g/mol
InChI Key: KEBBLAJQZRWLNN-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene is an organic compound characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene typically involves the bromination of 4-ethoxy-3-fluorobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include toluene and xylene, and the reaction may be facilitated by microwave irradiation to reduce reaction time .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the bromine substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.

    Elimination Products: Alkenes with varying degrees of substitution.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethoxy and fluorine groups influence the compound’s reactivity and stability. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene is unique due to the combination of bromine, ethoxy, and fluorine substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

4-(3-bromopropyl)-1-ethoxy-2-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

KEBBLAJQZRWLNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCBr)F

Origin of Product

United States

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